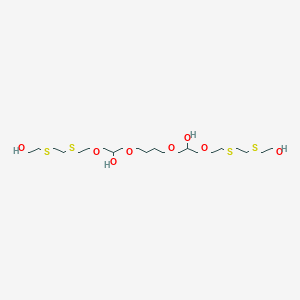
9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol is a complex organic compound characterized by the presence of multiple oxygen and sulfur atoms within its molecular structure
Preparation Methods
The synthesis of 9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization or chromatography to isolate the final compound .
Chemical Reactions Analysis
9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its interactions with biological macromolecules and potential therapeutic properties. In medicine, it could be explored for its role in drug development or as a diagnostic tool. Industrial applications might include its use as a precursor in the manufacture of specialized materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of 9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the context of its application, whether in a biological system or a chemical reaction .
Comparison with Similar Compounds
Similar compounds to 9,13,18,22-Tetraoxa-3,6,25,28-tetrathiatriacontane-1,11,20,30-tetrol include other polyoxa and polythia compounds, such as 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane and 3,6,12,15-Tetraoxa-9,18,23-triazahentetracontanedioic acid. These compounds share structural similarities but differ in the arrangement and number of oxygen and sulfur atoms, which can influence their chemical properties and applications.
Properties
CAS No. |
144581-19-1 |
|---|---|
Molecular Formula |
C22H46O8S4 |
Molecular Weight |
566.9 g/mol |
IUPAC Name |
1-[2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethoxy]-3-[4-[2-hydroxy-3-[2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethoxy]propoxy]butoxy]propan-2-ol |
InChI |
InChI=1S/C22H46O8S4/c23-3-9-31-13-15-33-11-7-29-19-21(25)17-27-5-1-2-6-28-18-22(26)20-30-8-12-34-16-14-32-10-4-24/h21-26H,1-20H2 |
InChI Key |
CDPDWZKIHRBSQJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOCC(COCCSCCSCCO)O)COCC(COCCSCCSCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12547678.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene](/img/structure/B12547691.png)
![Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane](/img/structure/B12547697.png)

![Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-](/img/structure/B12547707.png)

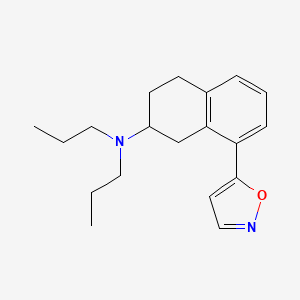
![2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl-](/img/structure/B12547724.png)
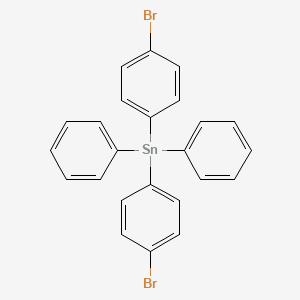
![Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-](/img/structure/B12547728.png)
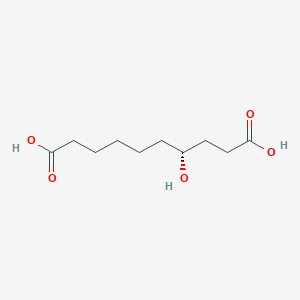
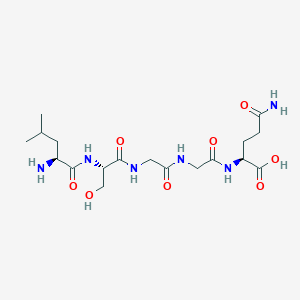
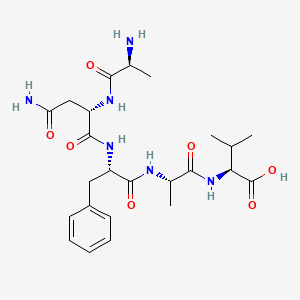
![1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane](/img/structure/B12547756.png)
